4-(1-Methoxyethyl)naphthalen-1-ol
Description
Significance of Naphthalene (B1677914) Derivatives in Chemical Research
Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in a wide array of chemical research fields. ijpsjournal.com Their rigid, planar structure and electron-rich nature make them ideal starting materials for the synthesis of a diverse range of organic compounds. nih.gov In medicinal chemistry, the naphthalene scaffold is present in numerous approved therapeutic agents, including drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govekb.eg The biological activity of these compounds is often linked to their ability to interact with various cellular proteins and biochemical pathways. researchgate.net Beyond pharmaceuticals, naphthalene derivatives are crucial in the development of materials with unique optical and electronic properties, as well as in the agrochemical industry. nih.gov The continuous exploration of new synthetic methodologies for creating polysubstituted naphthalene derivatives remains an active and important area of research. nih.gov
Overview of the Chemical Compound: 4-(1-Methoxyethyl)naphthalen-1-ol within Naphthol Chemistry
Within the broad class of naphthalene derivatives, naphthols are characterized by the presence of at least one hydroxyl group on the naphthalene ring system. foodb.cahmdb.ca The specific compound, this compound, is a member of the 1-naphthol (B170400) subclass. nih.gov Its structure features a methoxyethyl group at the 4-position of the naphthalene ring, in addition to the hydroxyl group at the 1-position. While extensive research on this particular molecule is not widely available in peer-reviewed literature, its constituent parts, the naphthol core and the methoxyethyl substituent, suggest potential areas of interest for its application and synthesis. For instance, the related compound 4-methoxy-1-naphthol (B1194100) has been identified as a novel antibacterial agent. chemicalbook.com
Scope and Academic Relevance of the Research Outline
This article aims to provide a focused examination of this compound based on available chemical data. By adhering to a strict outline, the subsequent sections will explore the known properties and potential synthetic routes for this compound. The academic relevance lies in the systematic compilation and presentation of information on a specific, lesser-studied naphthalene derivative, thereby contributing to the broader understanding of naphthol chemistry. The exploration of such compounds is essential for the discovery of new molecules with potentially valuable biological or material properties. digitellinc.com The development of efficient and regioselective synthetic methods for these types of molecules is a key objective in modern organic synthesis. rsc.org
Interactive Data Table: Physicochemical Properties of Naphthalene Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Melting Point (°C) |
| This compound | C13H14O2 | 202.25 | ||
| 1-Naphthol | C10H8O | 144.17 | 2.8 | 94-96 |
| 4-Methoxy-1-naphthol | C11H10O2 | 174.199 | 124-126 | |
| Naphthalene | C10H8 | 128.17 | 3.3 | 80.26 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(1-methoxyethyl)naphthalen-1-ol |
InChI |
InChI=1S/C13H14O2/c1-9(15-2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9,14H,1-2H3 |
InChI Key |
OWMKUAXJYHSBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)O)OC |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics in Naphthol Chemistry
Mechanistic Pathways for Naphthalene (B1677914) Core Formation
The construction of the bicyclic aromatic naphthalene system can be achieved through various strategic approaches, each with distinct mechanisms. These pathways range from cycloaddition reactions that build the rings in a concerted or stepwise fashion to modern organometallic-catalyzed transformations.
Cycloaddition reactions offer a powerful method for assembling the naphthalene core by forming multiple carbon-carbon bonds in a single conceptual step. The [4+2] cycloaddition, or Diels-Alder reaction, is a classic example, though its application to aromatic systems requires overcoming the inherent stability of the aromatic ring.
Recent advancements have focused on dearomative cycloaddition reactions, where the aromaticity of a naphthalene derivative is temporarily broken to facilitate the reaction. rsc.org Visible-light energy-transfer (EnT) catalysis has emerged as a key strategy. rsc.orgchemrxiv.org In this process, a photosensitizer absorbs light and transfers its energy to a naphthalene molecule, exciting it to a more reactive triplet state. This excited state can then undergo an intermolecular [4+2] cycloaddition with a dienophile, such as a styrene (B11656) derivative, to form a bicyclo[2.2.2]octa-2,5-diene scaffold. rsc.org These reactions can be highly selective, though they often require specific substitution on the naphthalene ring, such as an acyl group, to modulate the molecule's electronic properties. rsc.orgacs.org The reaction conditions for thermal [4+2] cycloadditions with naphthalenes are typically harsh, requiring high temperatures and pressures to overcome the kinetic barrier of breaking aromaticity. rsc.org
Formal [3+2] cycloadditions have also been developed. For instance, a Brønsted acid-catalyzed domino ring-opening cyclization of donor-acceptor cyclopropanes with 2-naphthols provides access to naphthalene-fused cyclopentanes. frontiersin.org This process involves the acid-catalyzed opening of the cyclopropane (B1198618) ring to form a 1,3-zwitterionic intermediate, which then undergoes a formal [3+2] cycloaddition with the naphthol. frontiersin.org
Table 1: Comparison of Cycloaddition Strategies for Naphthalene Core Modification
| Mechanism | Key Features | Typical Reactants | Conditions | Reference |
|---|---|---|---|---|
| Visible-Light Mediated [4+2] Cycloaddition | Dearomatization via Energy Transfer (EnT); Forms bicyclo[2.2.2]octa-2,5-diene scaffolds. | 2-Acyl naphthalenes, Styrenes | Visible light, Photosensitizer (e.g., Iridium complex) | rsc.org |
| Thermal [4+2] Cycloaddition | Requires overcoming high kinetic barrier of aromaticity. | Naphthalenes, Reactive dienophiles | High temperature (up to 210 °C), High pressure (up to 103 atm) | rsc.org |
| Brønsted Acid-Catalyzed [3+2] Cycloaddition | Domino ring-opening/cyclization; Forms naphthalene-fused cyclopentanes. | 2-Naphthols, Donor-Acceptor Cyclopropanes | Brønsted acid (e.g., TfOH), Metal-free | frontiersin.org |
| Photochemical [2+2] Cycloaddition | Forms cyclobutane (B1203170) rings; Can be used for homo- and heterodimerization. | Naphthalene acrylic acids | UV irradiation, may use a covalent template | nih.gov |
Transition-metal catalysis has revolutionized the synthesis of substituted naphthalenes, allowing for high regioselectivity and efficiency under mild conditions. Palladium-catalyzed reactions are particularly prominent. nih.govacs.org One powerful method involves the sequential α-arylation of ketones followed by an annulation reaction to construct the naphthalene ring. acs.org Bimetallic palladium complexes have shown significantly higher reactivity compared to their monometallic counterparts in these transformations. acs.org
The catalytic cycle for such a process generally involves several key organometallic steps:
Oxidative Addition : The active palladium(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) species (Ar-Pd-X).
Base-mediated Deprotonation : A base removes a proton from the α-position of a ketone, forming an enolate.
Transmetalation or Reductive Elimination : The enolate coordinates to the palladium center, and subsequent C-C bond formation occurs.
Annulation Cascade : A second equivalent of the ketone can then react in a cascade process involving aldol-type condensations and cyclization, ultimately leading to the naphthalene product after dehydration.
Reductive Elimination : The final step often involves the reductive elimination of the product, regenerating the active Pd(0) catalyst for the next cycle.
Ruthenium catalysts have also been employed in the synthesis and modification of naphthalene systems. acs.org Furthermore, organometallic reagents like 1,8-dilithionaphthalene can be used to synthesize strained cyclobuta-fused naphthalenes by reacting with appropriate dielectrophiles. rsc.org
Electrophilic aromatic substitution is a fundamental reaction for functionalizing naphthalenes. numberanalytics.comuomustansiriyah.edu.iq However, it is also a key mechanism for the de novo synthesis of the naphthalene core. A widely used strategy is the electrophilic cyclization of aryl-containing precursors. For example, arene-containing propargylic alcohols can undergo a 6-endo-dig cyclization in the presence of an electrophile (such as I₂, ICl, or Br₂) to form substituted naphthols. nih.gov
The proposed mechanism for this transformation involves:
Activation of the Alkyne : The electrophile (E⁺) attacks the alkyne triple bond.
Intramolecular Electrophilic Attack : The tethered aromatic ring acts as a nucleophile, attacking the activated alkyne in an anti-fashion to form a cationic intermediate. nih.gov
Deprotonation : A base removes a proton from the hydroxyl group of the former propargylic alcohol.
Dehydration/Tautomerization : The resulting intermediate, a hydroxydihydronaphthalene, rapidly dehydrates to form the stable aromatic naphthalene ring. nih.gov If the starting material is an alkynone, the final step is a tautomerization of the ketone intermediate to the more stable naphthol product. nih.gov
The regioselectivity of electrophilic substitution on the naphthalene ring itself is kinetically controlled at lower temperatures, favoring substitution at the C1 (alpha) position due to the formation of a more stable carbocation intermediate (Wheland intermediate) that preserves one intact benzene (B151609) ring. uomustansiriyah.edu.iqscribd.com At higher temperatures, the thermodynamically more stable C2 (beta) substituted product can be favored, as seen in sulfonation reactions. scribd.com
Radical reactions provide alternative, often high-energy, pathways to the naphthalene core, which are particularly relevant in combustion chemistry and high-temperature pyrolysis environments. nih.govosti.gov One of the most studied mechanisms is the Hydrogen-Abstraction–C₂H₂-Addition (HACA) route, which describes the growth of polycyclic aromatic hydrocarbons (PAHs). osti.govrsc.org Starting from benzene, the sequence involves the abstraction of a hydrogen atom to form a phenyl radical. This radical then adds to acetylene (B1199291) (C₂H₂), initiating a cascade of cyclization and rearrangement reactions that ultimately lead to the formation of a naphthalene ring. rsc.org
Another significant radical-based pathway is the self-recombination of two cyclopentadienyl (B1206354) radicals (C₅H₅•). acs.orgresearchgate.net This barrierless radical-radical reaction is considered a key pathway to naphthalene formation in high-temperature environments, bypassing other mechanisms. acs.orgresearchgate.net The reaction proceeds through a 9,10-dihydrofulvalene intermediate, which then undergoes isomerization and dehydrogenation to yield naphthalene. acs.org Computational studies have explored the potential energy surfaces of these radical addition reactions, confirming low-energy channels that lead directly to fused-ring structures. nih.gov
Stereochemical Outcomes and Stereoselectivity in Reaction Mechanisms
For chiral naphthol derivatives, such as those with a stereocenter in a side chain, controlling the stereochemical outcome of the synthesis is paramount. This requires strategies for chiral induction and stereocontrol, where asymmetry is introduced into the molecule in a predictable manner.
Achieving stereoselectivity in the synthesis of chiral naphthalenes can be accomplished through several methods, primarily involving the use of chiral catalysts, chiral auxiliaries, or substrate-based control.
Catalyst-Controlled Asymmetric Synthesis: This is one of the most powerful strategies. Chiral transition-metal catalysts are used to create a chiral environment around the reacting substrates, favoring the formation of one enantiomer over the other. For example, a highly enantioselective intramolecular dearomative cyclopropanation of naphthalenes has been achieved using a chiral dirhodium carboxylate catalyst. rsc.org In this reaction, a naphthalene-tethered diazoester undergoes cyclopropanation, where the chiral ligands on the rhodium center dictate the facial selectivity of the carbene addition to the naphthalene ring, thereby creating up to three stereogenic centers with high enantioselectivity (up to 99% ee). rsc.org Similarly, chiral ligands such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL) can be used to achieve enantioselective C-H activation and functionalization on naphthalene precursors. acs.org
Chiral Induction: This phenomenon describes the transfer of chirality from one molecule or part of a molecule to another. In the context of naphthalene chemistry, an achiral naphthalene derivative can be induced to form a chiral product. This has been observed in the ionothermal synthesis of metal-organic frameworks, where an achiral 1,4-naphthalenedicarboxylate ligand assembled into a chiral 3D structure in the presence of a chiral ionic liquid. nih.gov In solution, molecular recognition can also drive chiral self-assembly. Naphthalene diimide amphiphiles functionalized with a specific recognition motif were shown to assemble into structures with tunable chirality upon binding to chiral molecules like adenosine (B11128) phosphates. rsc.org
For a compound like 4-(1-methoxyethyl)naphthalen-1-ol, the stereocenter is on the side chain. The stereochemistry of this center would likely be established either by starting with a chiral building block or by an asymmetric reaction. For instance, if the side chain were introduced via the reaction of a nucleophile with a 4-acetylnaphthalen-1-ol precursor, an asymmetric reducing agent (a chiral hydride source) could be used to set the stereochemistry of the resulting secondary alcohol, which could then be etherified. youtube.com The stereochemical outcome of such nucleophilic additions to carbonyls adjacent to a chiral center is often rationalized by models like the Felkin-Anh model, which predicts the preferred trajectory of the incoming nucleophile based on steric and electronic factors. youtube.com
Table 2: Strategies for Stereocontrol in Naphthalene Chemistry
| Strategy | Mechanism/Principle | Example Application | Reference |
|---|---|---|---|
| Chiral Catalyst | A chiral metal-ligand complex creates a chiral pocket, favoring one transition state energy over its diastereomeric counterpart. | Enantioselective dearomative cyclopropanation of naphthalenes using a chiral dirhodium catalyst. | rsc.org |
| Chiral Ligand | Ligand framework (e.g., BINOL) directs the metal-catalyzed reaction to a specific site and with specific facial selectivity. | Iridium-catalyzed enantioselective C-H borylation using a BINOL-derived ligand. | acs.org |
| Chiral Induction | Transfer of chirality from a chiral environment (e.g., chiral solvent or template) to an achiral substrate during reaction or assembly. | Ionothermal synthesis of a chiral metal-organic framework from an achiral naphthalene ligand using a chiral ionic liquid. | nih.gov |
| Asymmetric Reagents | Use of a stoichiometric chiral reagent to convert a prochiral functional group into a chiral one. | Reduction of a ketone using a chiral hydride transfer agent to produce an alcohol with high enantiomeric excess. | youtube.com |
Inversion and Retention of Configuration in Substitution Reactions
The stereochemical outcome of a nucleophilic substitution reaction at the chiral center of this compound is a critical aspect of its reactivity. The chiral center in this molecule is the carbon atom bonded to the methoxy (B1213986) group, the naphthol ring, a methyl group, and a hydrogen atom. Depending on the reaction mechanism, the product can either have the same stereochemical configuration as the starting material (retention) or the opposite configuration (inversion).
Retention of configuration occurs when the incoming nucleophile attacks from the same side as the leaving group. wikipedia.org This typically proceeds through a mechanism that does not involve a direct backside attack, such as a double inversion or a mechanism where the leaving group and incoming nucleophile are coordinated to a common electrophilic center. researchgate.net For instance, a reaction proceeding through an SNi (Substitution Nucleophilic internal) mechanism would be expected to yield a product with retention of configuration.
Inversion of configuration is the hallmark of the SN2 (Substitution Nucleophilic Bimolecular) mechanism. wikipedia.org In this concerted process, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, leading to a Walden inversion of the stereocenter. wikipedia.orgresearchgate.net For this compound, if the methoxy group were to be substituted by a nucleophile via an SN2 pathway, the product would exhibit the inverted stereochemistry at the benzylic carbon.
In contrast, an SN1 (Substitution Nucleophilic Unimolecular) reaction would likely lead to a mixture of both inversion and retention products. masterorganicchemistry.comchemicalpapers.com This is because the SN1 mechanism involves the formation of a planar carbocation intermediate after the departure of the leaving group. masterorganicchemistry.com The incoming nucleophile can then attack this flat intermediate from either face with nearly equal probability, resulting in a racemic or near-racemic mixture of the two enantiomers. masterorganicchemistry.com However, slight excesses of the inversion product are often observed due to the potential for the leaving group to shield one face of the carbocation transiently. masterorganicchemistry.com
A hypothetical scenario for a substitution reaction on this compound is presented below:
| Starting Material | Reagent | Proposed Mechanism | Expected Stereochemical Outcome |
| (R)-4-(1-Methoxyethyl)naphthalen-1-ol | HBr | SN1 | Mixture of (R)- and (S)-4-(1-bromoethyl)naphthalen-1-ol (near racemic) |
| (R)-4-(1-Methoxyethyl)naphthalen-1-ol | PBr3 | SN2 | (S)-4-(1-bromoethyl)naphthalen-1-ol (inversion) |
| (R)-4-(1-Methoxyethyl)naphthalen-1-ol | SOCl2 in dioxane | SNi | (R)-4-(1-chloroethyl)naphthalen-1-ol (retention) |
Kinetic Studies and Reaction Rate Determinations
Kinetic studies are instrumental in elucidating reaction mechanisms. By measuring how the rate of a reaction changes with the concentration of reactants, one can determine the rate law, which provides strong evidence for a particular mechanistic pathway.
For a reaction involving this compound, let's consider a hypothetical substitution of the methoxy group by a nucleophile (Nu-).
If the reaction proceeds via an SN2 mechanism , the rate would be dependent on the concentration of both the substrate and the nucleophile. The rate law would be:
Rate = k[this compound][Nu-]
This is a second-order rate law.
If the reaction follows an SN1 mechanism , the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation. masterorganicchemistry.com Therefore, the rate would only depend on the concentration of the substrate:
Rate = k[this compound]
This is a first-order rate law. masterorganicchemistry.com
To distinguish between these possibilities, a series of experiments would be conducted where the initial concentrations of the reactants are systematically varied, and the initial reaction rate is measured.
Hypothetical Kinetic Data for a Substitution Reaction of this compound
| Experiment | [this compound] (M) | [Nu-] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 2.0 x 10-4 |
Investigation of Transition States and Reactive Intermediates
The progression of a chemical reaction from reactants to products involves high-energy species known as transition states and, in many cases, transient species called reactive intermediates.
Transition States are fleeting, high-energy configurations at the peak of the energy profile of a reaction step. They cannot be isolated but their structure can be inferred from experimental data and computational modeling. masterorganicchemistry.com For an SN2 reaction of this compound, the transition state would involve the partial formation of the new bond with the incoming nucleophile and the partial breaking of the bond to the leaving group, with the central carbon atom adopting a trigonal bipyramidal geometry. wikipedia.org In an SN1 reaction, the major transition state would be that leading to the formation of the carbocation intermediate. masterorganicchemistry.com
Reactive Intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. They correspond to local energy minima on the reaction coordinate. The most likely reactive intermediate in a substitution reaction of this compound, particularly under SN1 conditions, would be the 1-(1-naphthyl)ethyl cation . This benzylic carbocation would be stabilized by resonance with the naphthalene ring system. The positive charge can be delocalized over the aromatic rings, increasing the stability of the intermediate and favoring an SN1 pathway under appropriate conditions (e.g., with a poor nucleophile and a good leaving group).
Other potential reactive intermediates could include ion pairs in SN1 reactions, where the carbocation and the leaving group remain in close proximity, which can influence the stereochemical outcome of the reaction. masterorganicchemistry.com
The study of these transient species is often carried out using techniques such as low-temperature spectroscopy, flash photolysis to generate and observe the intermediates, and computational chemistry to model their structures and energies.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including 4-(1-Methoxyethyl)naphthalen-1-ol. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce a wealth of information about the molecular framework.
High-Resolution One-Dimensional NMR (¹H, ¹³C)
High-resolution one-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental layer of structural information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to reveal distinct signals for each unique proton environment. The chemical shifts (δ) of these signals, measured in parts per million (ppm), are indicative of the electronic shielding around the protons. For instance, aromatic protons on the naphthalene (B1677914) ring would appear in a characteristic downfield region, while the protons of the methoxy (B1213986) and ethyl groups would resonate at higher field strengths. The integration of these signals provides the ratio of protons in each unique environment, and the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and chemical environment of the carbon atoms. Aromatic carbons would be found in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the methoxyethyl group would appear in the upfield region.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
A comprehensive search of available scientific literature and databases did not yield experimental NMR data for this compound. The following table presents predicted chemical shifts based on computational models as a reference.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene Ring | ||
| C1-OH | Variable | ~150-155 |
| C2 | ~7.0-7.2 | ~105-110 |
| C3 | ~7.3-7.5 | ~125-130 |
| C4 | - | ~135-140 |
| C4a | - | ~125-130 |
| C5 | ~8.0-8.2 | ~126-128 |
| C6 | ~7.4-7.6 | ~122-125 |
| C7 | ~7.4-7.6 | ~125-127 |
| C8 | ~7.8-8.0 | ~120-123 |
| C8a | - | ~130-135 |
| 1-Methoxyethyl Group | ||
| CH | ~4.5-5.0 (quartet) | ~75-80 |
| CH₃ | ~1.4-1.6 (doublet) | ~20-25 |
| OCH₃ | ~3.2-3.4 (singlet) | ~55-60 |
Note: These are predicted values and may differ from experimental results.
Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation
To assemble the complete structural puzzle, two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between nuclei, providing insights into bond connectivity and spatial relationships.
The COSY experiment is fundamental for establishing proton-proton (¹H-¹H) coupling networks. It would identify which protons are adjacent to each other in the this compound molecule. For example, a cross-peak between the methine (CH) proton of the ethyl group and the methyl (CH₃) protons would confirm their direct coupling. Similarly, correlations between adjacent aromatic protons on the naphthalene ring would help in their specific assignment.
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum. For this compound, HSQC would link the methine proton signal to the methine carbon signal and the methyl proton signals to the methyl carbon signal of the side chain.
While HSQC reveals one-bond ¹H-¹³C correlations, the HMBC experiment identifies longer-range couplings (typically over two or three bonds). This is crucial for piecing together the entire molecular structure. For instance, an HMBC correlation would be expected between the protons of the methoxy group (OCH₃) and the methine carbon (CH) of the ethyl group, as well as the carbon at position 4 of the naphthalene ring. These correlations are instrumental in confirming the attachment of the 1-methoxyethyl group to the naphthalene core.
NOESY and ROESY experiments are pivotal for determining the three-dimensional structure and stereochemistry of a molecule. These techniques detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. For this compound, which has a chiral center at the methine carbon of the ethyl group, NOESY or ROESY could potentially be used to determine the relative stereochemistry if other chiral centers were present or to understand the preferred conformation of the methoxyethyl side chain relative to the naphthalene ring. For example, a NOE between the methoxy protons and one of the aromatic protons on the naphthalene ring would indicate their spatial closeness.
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides direct information about the functional groups present. For this compound, the key functional groups are the phenol (B47542) (-OH), the ether (-O-CH₃), the aliphatic ethyl group, and the aromatic naphthalene core.
While a specific experimental spectrum is not available, the expected characteristic absorption bands can be predicted based on established correlation tables. researchgate.netlibretexts.orgquimicaorganica.org
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3550-3200 | O-H stretch (H-bonded) | Phenol | Strong, Broad |
| ~3100-3000 | C-H stretch | Aromatic (Naphthalene) | Medium |
| ~2980-2930 | C-H stretch (asymmetric) | Aliphatic (-CH₃, -CH) | Medium-Strong |
| ~2870-2840 | C-H stretch (symmetric) | Aliphatic (-CH₃, -CH) | Medium |
| ~1600, ~1580, ~1510 | C=C stretch | Aromatic Ring (Naphthalene) | Medium-Strong |
| ~1465, ~1380 | C-H bend | Aliphatic (-CH₃, -CH) | Medium |
| ~1260-1200 | C-O stretch | Aryl Ether / Phenol | Strong |
| ~1120-1085 | C-O stretch | Aliphatic Ether | Strong |
The very broad O-H stretching band is a hallmark of the phenolic hydroxyl group involved in hydrogen bonding. libretexts.org The strong bands in the 1260-1085 cm⁻¹ region corresponding to the C-O stretching of the phenol and ether groups are also highly characteristic. rockymountainlabs.com
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for characterizing the carbon skeleton of aromatic systems. usra.edu
For this compound, the Raman spectrum would be dominated by signals from the naphthalene ring system. researchgate.net While aliphatic and C-O stretches would be present, they are typically weaker than in the IR spectrum. The aromatic C-H and C=C vibrations, however, would be strong and well-defined.
Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
|---|---|---|---|
| ~3060 | C-H stretch | Aromatic (Naphthalene) | Strong |
| ~2940 | C-H stretch | Aliphatic (-CH₃, -CH) | Medium |
| ~1580 | C=C Ring Stretch | Aromatic (Naphthalene) | Strong |
| ~1380 | Ring Breathing Mode | Aromatic (Naphthalene) | Very Strong |
| ~1240 | C-O Stretch | Phenol / Ether | Weak |
The most intense peak in the Raman spectrum is often the symmetric "ring breathing" mode of the naphthalene core, predicted to be around 1380 cm⁻¹. researchgate.netchemicalbook.com This, along with other characteristic ring vibrations, provides a clear fingerprint for the substituted naphthalene structure. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule.
The molecular formula for this compound is C₁₃H₁₄O₂, giving it a monoisotopic mass of approximately 218.0994 Da.
Under Electron Ionization (EI), the molecule would first form a molecular ion (M⁺˙). This high-energy ion would then undergo a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. libretexts.org The fragmentation is driven by the functional groups present: the aromatic ring, the phenol, and the ether-containing side chain. slideshare.netmiamioh.edu
A plausible fragmentation pathway would involve:
α-Cleavage: The most favorable cleavage is often at the bond adjacent to the aromatic ring (benzylic position). This would involve the loss of the methoxyethyl radical to form a highly stable hydroxynaphthalene cation.
Loss of Methoxy: Cleavage of the C-O bond in the ether can lead to the loss of a methoxy radical (·OCH₃).
Loss of Methyl: Loss of a methyl radical (·CH₃) from the ether is also a common fragmentation pathway for ethers. scribd.com
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 218 | [C₁₃H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 203 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 187 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 173 | [M - CH(OCH₃)]⁺˙ | Loss of the ethylidene ether group |
| 159 | [C₁₁H₇O]⁺ | α-cleavage: Loss of the ·CH(OCH₃)CH₃ radical |
The base peak (most intense) would likely be at m/z 159, resulting from the formation of a resonance-stabilized acylium-type ion derived from the naphthol core after α-cleavage.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methane |
| Methanol |
| Naphthalene |
Thermal Analysis Methodologies
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for understanding the stability, melting behavior, and decomposition profile of "this compound."
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions. researchgate.netacs.org For "this compound," a DSC analysis would provide key information on its melting point and purity.
A sharp, well-defined endothermic peak in the DSC thermogram would indicate the melting point of the compound. The temperature at the peak of this curve is taken as the melting temperature. The presence of impurities typically broadens the melting peak and lowers the melting point. The enthalpy of fusion, which is the energy required to melt the substance, can also be calculated from the area under the melting peak.
Illustrative DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 110.5 | 112.8 | 105.4 |
Note: This data is hypothetical and for illustrative purposes.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials. A TGA of "this compound" would reveal the temperature at which it begins to decompose and the kinetics of its decomposition.
The TGA curve plots the percentage of weight loss against temperature. A stable compound will show a flat TGA curve until the decomposition temperature is reached, at which point a significant drop in mass will be observed. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The analysis can be performed in an inert atmosphere (like nitrogen) to study pyrolysis or in an oxidative atmosphere (like air) to study oxidative decomposition.
Illustrative TGA Data for this compound (in Nitrogen)
| Temperature Range (°C) | Weight Loss (%) | Decomposition Step |
|---|---|---|
| 25 - 220 | < 1 | Stable |
| 220 - 350 | ~85 | Major decomposition |
| > 350 | ~14 | Residual char |
Note: This data is hypothetical and for illustrative purposes.
Coupled thermal analysis techniques combine the capabilities of a thermal analysis instrument, such as a TGA, with a spectroscopic or chromatographic technique, such as Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), or Gas Chromatography/Mass Spectrometry (GC/MS). acs.org These hyphenated techniques allow for the identification of the gaseous products evolved during the thermal decomposition of a sample.
For "this compound," a TG-MS or TG-FTIR analysis would provide real-time identification of the volatile fragments released as the compound is heated. For instance, as the TGA registers a mass loss, the evolved gas would be simultaneously analyzed by MS or FTIR. This would allow for the detection of molecules such as methane, carbon monoxide, carbon dioxide, and various organic fragments, providing a detailed understanding of the decomposition mechanism.
Illustrative Evolved Gas Analysis Data from TG-MS for this compound
| Decomposition Temperature (°C) | Evolved Gas (Identified by MS) |
|---|---|
| ~250 | Methane (CH4), Methanol (CH3OH) |
| ~300 | Carbon Monoxide (CO), Naphthalene fragments |
| ~340 | Carbon Dioxide (CO2), various aromatic fragments |
Note: This data is hypothetical and for illustrative purposes.
Theoretical and Computational Investigations of 4 1 Methoxyethyl Naphthalen 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the electronic Schrödinger equation and predict a wide range of molecular properties.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations can elucidate the distribution of electrons within 4-(1-methoxyethyl)naphthalen-1-ol, which is crucial for understanding its stability and reactivity.
Key parameters that can be determined using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. samipubco.com For naphthalene (B1677914) derivatives, the HOMO and LUMO are typically delocalized across the aromatic rings. researchgate.net The presence of the hydroxyl and methoxyethyl substituents on the naphthalene core of this compound will influence the energies and spatial distribution of these orbitals. The electron-donating hydroxyl group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.
Electron Density and Electrostatic Potential: DFT can map the electron density surface of the molecule, highlighting regions that are electron-rich or electron-poor. The molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the electron density surface, indicating sites for nucleophilic and electrophilic attack. For this compound, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups would be expected to be regions of negative electrostatic potential, while the hydroxyl proton would be a site of positive potential.
Aromaticity Indices: Various DFT-based indices can quantify the aromaticity of the naphthalene ring system, and how it is affected by the substituents. nih.govbohrium.com
Stability and Isomerism: DFT calculations can be used to determine the relative energies of different isomers and conformers of this compound, thus predicting their relative stabilities.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below.
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and kinetic stability. samipubco.com |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes only.
Ab initio and semi-empirical methods are alternative quantum mechanical approaches for studying molecular properties. researchgate.netscribd.comlibretexts.orgwikipedia.org
Ab Initio Methods: These methods, meaning "from first principles," solve the Schrödinger equation without using experimental data for parametrization. libretexts.orgwikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory offer a hierarchy of accuracy, with CC methods being among the most accurate but also the most computationally expensive. wikipedia.org For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding but could provide benchmark data for its electronic properties. libretexts.org
Semi-Empirical Methods: These methods are faster than ab initio and DFT methods because they use parameters derived from experimental data to simplify the calculations. researchgate.netlibretexts.org This makes them suitable for very large molecules. However, their accuracy is dependent on the quality of the parametrization for the specific types of atoms and bonds in the molecule. core.ac.uk For a molecule with a well-defined structure like this compound, semi-empirical methods could be used for initial conformational searches before refining the results with more accurate methods.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape and dynamics of this compound.
The methoxyethyl group attached to the naphthalene ring has several rotatable bonds, leading to a number of possible conformations. MD simulations can explore these different conformations over time, identifying the most stable and populated conformational states. This is particularly important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.
Key insights from MD simulations would include:
Conformational Preferences: Identification of the most stable rotamers of the methoxyethyl side chain.
Flexibility and Dynamics: Understanding the flexibility of the side chain and the naphthalene ring system.
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences and dynamics of the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters. nih.govresearchgate.net The prediction of NMR chemical shifts is a valuable tool for structure elucidation and verification. mdpi.comnih.govdoaj.org
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions can be high, often within 0.2-0.3 ppm for ¹H and 2-4 ppm for ¹³C NMR chemical shifts. For flexible molecules, it is important to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers.
Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| OH | 9.5 |
| Naphthalene H | 7.0 - 8.2 |
| CH (methoxyethyl) | 4.8 |
| OCH₃ | 3.4 |
Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH | 152 |
| C-aromatic | 110 - 135 |
| C-CH | 80 |
| C-OCH₃ | 58 |
Note: These are illustrative values. Actual chemical shifts would depend on the solvent and the specific DFT functional and basis set used.
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. acs.orgsmu.edu For this compound, several types of reactions could be studied:
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo reactions such as deprotonation, etherification, and oxidation. geeksforgeeks.org Computational studies can model these processes, for instance, by calculating the pKa of the hydroxyl group or the activation barrier for its reaction with an electrophile. Studies on phenol (B47542) oxidation have shown that attack by radicals like OH• can occur at the ortho and para positions. nih.gov
Electrophilic Aromatic Substitution: The naphthalene ring is susceptible to electrophilic attack. DFT calculations can predict the most likely sites of substitution by analyzing the distribution of electron density and the stability of the intermediate carbocations (Wheland intermediates).
Reactions at the Chiral Center: The stereochemical outcome of reactions occurring at or near the chiral center of the methoxyethyl group can be investigated.
By mapping the potential energy surface for a given reaction, computational methods can identify the minimum energy path from reactants to products, passing through the transition state. smu.edu This provides a detailed, step-by-step understanding of the reaction mechanism.
Chiroptical Properties and Computational Chirality Studies
Since this compound is a chiral molecule, it will exhibit optical activity, meaning it will rotate the plane of polarized light. It will also show differential absorption of left and right circularly polarized light, a phenomenon known as circular dichroism (CD).
Computational methods, particularly time-dependent DFT (TD-DFT), are instrumental in predicting and interpreting chiroptical properties like optical rotation (OR) and electronic circular dichroism (ECD) spectra. researchgate.netnih.govnih.gov
The process typically involves:
A thorough conformational search to identify all significant low-energy conformers of the molecule.
Calculation of the OR and ECD spectra for each conformer.
Boltzmann averaging of the spectra based on the relative energies of the conformers.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. springernature.comnih.gov This in silico technique is instrumental in the early stages of drug discovery and material science, offering a cost-effective and time-efficient alternative to extensive experimental measurements. researchgate.netnih.gov For the compound this compound, QSPR models can be theoretically developed to forecast a range of properties crucial for its potential applications.
The fundamental principle of QSPR lies in the hypothesis that the structural features of a molecule, encoded by numerical values known as molecular descriptors, are correlated with its macroscopic properties. researchgate.net The process of developing a QSPR model involves several key steps: the selection of a dataset of compounds with known properties, the calculation of a diverse set of molecular descriptors for each compound, the establishment of a mathematical relationship between the descriptors and the property of interest using statistical methods, and rigorous validation of the model's predictive power. springernature.comnih.gov
For this compound, a QSPR study would commence with the calculation of various molecular descriptors. These descriptors can be categorized into several classes:
Topological descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include the Wiener index, Kier & Hall molecular connectivity indices, and Balaban index.
Geometrical descriptors: These descriptors are calculated from the 3D coordinates of the atoms and provide information about the molecular size and shape.
Quantum-chemical descriptors: Obtained from quantum mechanical calculations, these descriptors quantify the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial atomic charges.
Physicochemical descriptors: These relate to properties like molar refractivity, parachor, and logP (the logarithm of the partition coefficient between octanol (B41247) and water), which are often estimated from the molecular structure.
Once a comprehensive set of descriptors is generated for a series of naphthalene derivatives, including this compound, statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) can be employed to build the QSPR model. nih.gov
A hypothetical QSPR study on naphthalene derivatives could aim to predict a property such as the ¹³C NMR chemical shifts. nih.gov A study on monosubstituted naphthalenes successfully utilized a QSPR model based on descriptors derived from bidimensional images to predict these chemical shifts with a high degree of accuracy. nih.gov The following table illustrates the type of data that would be used in such a study.
Table 1: Hypothetical Data for QSPR Modeling of Naphthalene Derivatives
| Compound | Experimental Property (e.g., logP) | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., Polar Surface Area) | Descriptor 3 (e.g., Dipole Moment) |
|---|---|---|---|---|
| Naphthalen-1-ol | 2.70 | 144.17 | 20.23 | 1.45 |
| 4-Methylnaphthalen-1-ol | 3.15 | 158.20 | 20.23 | 1.52 |
| 4-Methoxynaphthalen-1-ol | 2.65 | 174.19 | 29.46 | 1.89 |
| This compound | Predicted Value | 202.25 | 29.46 | Calculated Value |
Note: The experimental property values for the first three compounds are illustrative. The values for this compound would be predicted by the developed QSPR model.
Another potential application of QSPR for this class of compounds could be the prediction of biological activity. For instance, QSAR (Quantitative Structure-Activity Relationship) models, which are a specific type of QSPR, have been developed for 1,4-naphthoquinone (B94277) derivatives to predict their anticancer activity. nih.gov These models help in identifying the key structural features that contribute to the desired biological effect, thereby guiding the design of more potent analogues. nih.gov
The validation of a QSPR model is a critical step to ensure its robustness and predictive capability. This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in the model development. nih.gov Statistical parameters such as the squared correlation coefficient (R²), root mean square error (RMSE), and cross-validated R² (q²) are commonly used to assess the model's quality. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
4-(1-Methoxyethyl)naphthalen-1-ol as a Versatile Synthetic Building Block
The utility of this compound as a synthetic precursor is rooted in its ability to participate in a variety of chemical transformations. The inherent functionalities of the molecule can be selectively manipulated to construct more elaborate structures, making it a powerful tool in the arsenal (B13267) of synthetic organic chemists.
The synthesis of polycyclic natural products and their analogues is a challenging yet rewarding endeavor in organic chemistry. nih.gov Naphthol derivatives are well-established precursors for the construction of such intricate molecular frameworks. rsc.org For instance, tandem reactions, such as the Ti(Oi-Pr)4-promoted photoenolization followed by a Diels-Alder reaction, have been successfully employed to build polycyclic systems from naphthol precursors. rsc.org The this compound molecule, with its reactive naphthalene (B1677914) core, is a prime candidate for similar transformations.
Furthermore, electrophilic cyclization of alkynes onto the arene core of naphthalene derivatives provides a direct route to polycyclic aromatic compounds. nih.gov The methoxyethyl group at the 4-position can be envisioned to influence the regioselectivity of such cyclizations, potentially directing the formation of specific isomers. The synthesis of various fused heterocycles, such as naphtho[1,2-f] rsc.orgnih.govoxazepine scaffolds, has been achieved through multicomponent reactions starting from 2-naphthol (B1666908) derivatives, highlighting the potential of naphthols in building complex heterocyclic systems. chemicalpapers.com
| Reaction Type | Precursor Type | Resulting Scaffold | Potential Application for this compound |
| Tandem Photoenolization/Diels-Alder | ortho-Tolualdehyde derived dienes | Polycyclic naphthols | As a dienophile or modified diene precursor for complex natural product core synthesis. rsc.org |
| Electrophilic Cyclization | Arene-containing propargylic alcohols | Polysubstituted naphthalenes | The substituted naphthalene ring can participate in intramolecular cyclizations to form fused ring systems. nih.gov |
| Multicomponent Reactions (e.g., Betti/Bargellini) | 2-Naphthol derivatives | Naphtho-fused oxazepines | The naphthol moiety can undergo condensation reactions to form complex heterocyclic scaffolds. chemicalpapers.com |
The development of methodologies for the regioselective synthesis of polysubstituted naphthalene derivatives is an active area of research due to their wide-ranging applications. digitellinc.com Traditional electrophilic aromatic substitution reactions on naphthalenes can often lead to mixtures of isomers, making regiocontrol a significant challenge. digitellinc.com However, the substituents present on the this compound ring can be exploited to direct further functionalization.
Modern synthetic methods, such as nitrogen-to-carbon single-atom transmutations in isoquinolines, offer innovative ways to access substituted naphthalenes. digitellinc.com While not a direct application of this compound, these advanced strategies underscore the ongoing efforts to achieve precise control over the substitution patterns of naphthalene derivatives. The existing functional groups of this compound can be chemically modified to introduce other functionalities, thereby creating a diverse library of highly substituted naphthalenes for various applications. rsc.org
Regioselective and stereoselective reactions are fundamental to modern organic synthesis, enabling the construction of specific isomers with high precision. mdpi.comchemrxiv.org The structure of this compound, featuring a chiral center and distinct substitution on the naphthalene ring, makes it an interesting substrate for such transformations.
Regioselectivity refers to the preference of a reaction to occur at one position over another. chemrxiv.org In the case of this compound, electrophilic attack on the naphthalene ring is expected to be influenced by the directing effects of the hydroxyl and methoxyethyl groups. Stereoselectivity, the preferential formation of one stereoisomer over another, is another key aspect. mdpi.com The existing stereocenter in the methoxyethyl group can exert diastereoselective control in reactions occurring at or near this center, or it can influence the approach of reagents to the naphthalene ring face. Enzymes are also known to perform highly regioselective and stereoselective reactions, and could potentially be used to modify this compound with high specificity. nih.gov
| Type of Selectivity | Definition | Relevance to this compound |
| Regioselectivity | The preference for bond formation at a particular position over other possible positions. chemrxiv.org | The hydroxyl and methoxyethyl groups can direct incoming electrophiles to specific positions on the naphthalene ring. |
| Stereoselectivity | The preferential formation of one stereoisomer over another. mdpi.com | The chiral center in the methoxyethyl group can influence the stereochemical outcome of subsequent reactions. |
Development of Novel Chiral Ligands and Catalysts derived from Naphthols and Analogues
The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can induce high levels of enantioselectivity in metal-catalyzed reactions. Naphthol-based structures, particularly those possessing axial chirality like BINOL (1,1'-bi-2-naphthol), are considered "privileged ligands" due to their broad applicability and effectiveness in a wide range of transformations. iptsalipur.org
The chiral nature of this compound makes it an attractive starting material for the synthesis of novel chiral ligands. The hydroxyl group provides a convenient handle for coordination to a metal center, while the chiral methoxyethyl group can create a well-defined chiral pocket around the metal, influencing the stereochemical outcome of the catalyzed reaction. The synthesis of new chiral ligands is an ongoing area of research, with the goal of developing more efficient and selective catalysts for asymmetric synthesis. iptsalipur.org
Advanced Materials Science Applications
The unique photophysical and electronic properties of the naphthalene ring system make it a valuable component in the design of advanced materials. The incorporation of chirality into these materials can lead to novel properties and applications, particularly in the field of chiroptics.
Chiral materials are of great interest for their potential applications in areas such as asymmetric catalysis, chiral recognition, and optoelectronics. The synthesis of such materials often relies on the use of chiral building blocks. As a readily available chiral molecule, this compound can serve as a precursor for the development of new chiral polymers, liquid crystals, and other functional materials. The introduction of the chiral methoxyethyl group onto the rigid naphthalene backbone can induce the formation of helical or other ordered supramolecular structures, leading to materials with unique chiroptical properties.
Organic Electronic Materials (e.g., Naphthalene Diimides)
While direct synthesis of naphthalene diimides (NDIs) from this compound is not prominently documented, the functional groups present on this molecule suggest its potential as a precursor for custom-designed NDI derivatives. NDIs are a significant class of n-type organic semiconductors, valued for their high electron affinity, good charge transport properties, and excellent chemical and thermal stability. nih.govnih.gov The synthesis of NDIs typically begins with 1,4,5,8-naphthalenetetracarboxylic dianhydride, which is then reacted with primary amines to form the diimide structure. emu.edu.tr
The utility of this compound would lie in its conversion to a functionalized amine or another reactive species that could be incorporated into the NDI structure. For instance, the hydroxyl group could be used to attach the naphthalene unit to a larger molecular framework, or the entire molecule could be chemically modified to create a unique diamine for the imidization reaction. The methoxyethyl group could influence the solubility and processing of the resulting NDI material, which are crucial parameters for the fabrication of organic electronic devices. ualberta.ca The development of novel NDI derivatives is a continuous effort to fine-tune their electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. bohrium.com The introduction of substituents, such as those derivable from this compound, can modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy levels and the solid-state packing of the NDI molecules, thereby impacting their electron mobility. researchgate.net
A series of naphthalene derivatives have been synthesized using a "building-blocks approach" for application in two-component heterojunction-based ambipolar field-effect transistors. rsc.org This highlights the strategy of using functionalized naphthalenes as key components in the construction of advanced electronic materials.
Table 1: Key Synthetic Strategies for Naphthalene-Based Organic Electronics
| Synthetic Strategy | Description | Potential Relevance of this compound |
| Imidization of Naphthalenetetracarboxylic Dianhydride | The standard method for producing naphthalene diimides (NDIs) by reacting with primary amines. emu.edu.tr | Could be chemically converted into a unique amine for the imidization step, introducing specific functionalities. |
| "Building-Blocks Approach" | The use of functionalized naphthalene units that are coupled together to create larger, conjugated systems. rsc.org | The hydroxyl group offers a reactive site for coupling reactions to build complex organic semiconductors. |
| Core Functionalization | Direct modification of the naphthalene core to tune the electronic and physical properties of the resulting materials. nih.gov | The existing substituents could direct further functionalization or be modified themselves to achieve desired properties. |
Liquid Crystalline Materials Development
Naphthalene-based compounds are known to form the basis of various liquid crystalline materials due to the rigid nature of the naphthalene core, which promotes the formation of mesophases. tandfonline.comacs.org The development of novel liquid crystals often involves the synthesis of molecules with a rigid core and flexible peripheral chains. The structure of this compound, with its naphthalene core and a methoxyethyl group, presents a foundational unit for the design of new liquid crystalline materials.
The general approach to creating naphthalene-based liquid crystals involves attaching mesogenic units to the naphthalene scaffold. tandfonline.comtandfonline.com For example, luminescent liquid crystals have been synthesized by combining naphthalene with mesogenic cores like oxadiazole and fluorocyanobiphenyl. tandfonline.comtandfonline.com The hydroxyl group of a naphthol derivative is a common attachment point for these mesogenic groups. In this context, the hydroxyl group of this compound could be esterified or etherified with various side chains to induce liquid crystalline behavior. The methoxyethyl group could act as a flexible tail, influencing the phase transition temperatures and the type of mesophase formed.
Theoretical and experimental studies on thioether-linked naphthalene-based liquid-crystal dimers have shown that the molecular architecture, including curvature and intermolecular interactions, is critical for the formation of specific liquid crystal phases like the twist-bend nematic (NTB) phase. mdpi.com This underscores the importance of the precise substitution pattern on the naphthalene core for tailoring the properties of liquid crystalline materials.
Table 2: Research Findings on Naphthalene-Based Liquid Crystals
| Research Focus | Key Findings | Potential Implication for this compound |
| Luminescent Liquid Crystals | Combining a naphthalene core with mesogenic units like oxadiazole or fluorocyanobiphenyl leads to materials with bluish luminescence. tandfonline.com | The compound could serve as the naphthalene core, with the hydroxyl group as a point of attachment for mesogenic units. |
| Twist–Bend Nematic (NTB) Phase | The molecular curvature of naphthalene-based dimers is a crucial factor in the formation and stability of the NTB phase. mdpi.com | The substituents on this compound would influence the overall molecular shape and could be exploited in the design of NTB materials. |
| Ferroelectric Liquid Crystals | Naphthalene systems have been used to create unconventionally shaped ferroelectric liquid crystals. acs.org | The specific substitution pattern of the compound could be a starting point for designing new ferroelectric materials. |
Exploitation in Skeletal Editing and Molecular Rearrangements for Chemical Diversity
Skeletal editing is a modern synthetic strategy that allows for the precise modification of a molecule's core structure through the insertion, deletion, or exchange of atoms. rsc.org This approach offers a powerful tool for creating chemical diversity and accessing novel molecular frameworks that are difficult to synthesize using traditional methods. Naphthalene derivatives are important targets for skeletal editing due to their prevalence in bioactive compounds and materials. nih.gov
While there are no specific reports on the skeletal editing of this compound, the general principles of this field can be applied. For example, methods have been developed for the nitrogen-to-carbon transmutation of isoquinolines to furnish substituted naphthalenes, demonstrating the feasibility of altering the core atoms of the naphthalene system. nih.gov Such transformations can dramatically alter the properties of the molecule. Skeletal editing of the naphthalene core of this compound could lead to novel ring systems with unique three-dimensional architectures.
Molecular rearrangements of naphthalene derivatives also provide a pathway to structural diversity. For instance, an unusual rearrangement of a 1,8-naphthalene derivative has been reported where steric strain induced the fragmentation of a C-C bond in the aromatic core, leading to a conjugated aldehyde. acs.orgnih.gov The substituents on the naphthalene ring play a crucial role in directing these rearrangements. The 1-hydroxy and 4-(1-methoxyethyl) groups on the target compound could influence its reactivity in rearrangement reactions, potentially leading to unexpected and valuable chemical scaffolds. The rearrangement of oxabenzonorbornadienes has also been shown to provide access to functionalized naphthoic acid derivatives. nih.gov
Table 3: Concepts in Skeletal Editing and Molecular Rearrangements
| Concept | Description | Potential Application to this compound |
| Skeletal Editing | Precise modification of a molecular skeleton by inserting, deleting, or swapping atoms. rsc.org | The naphthalene core could be subjected to editing to create novel heterocyclic or carbocyclic frameworks. |
| Nitrogen-to-Carbon Transmutation | A specific type of skeletal editing where a nitrogen atom in a ring is replaced by a carbon atom. nih.gov | While not directly applicable, it illustrates the potential for atom-specific core modifications of the naphthalene system. |
| Strain-Induced Rearrangement | The use of steric or electronic strain to induce bond cleavage and rearrangement of the molecular skeleton. acs.orgnih.gov | The substituents on the compound could be manipulated to introduce strain and trigger novel rearrangements. |
| Rearrangement of Fused Ring Systems | The transformation of polycyclic systems, such as oxabenzonorbornadienes, to access functionalized naphthalenes. nih.gov | The naphthalene core of the compound could potentially be accessed through the rearrangement of a more complex precursor. |
Q & A
Q. What are the recommended synthetic routes for 4-(1-Methoxyethyl)naphthalen-1-ol, and how can its purity be validated?
Synthesis typically involves functionalization of naphthalen-1-ol derivatives via etherification or alkylation. For example, azo-coupling reactions (e.g., diazonium salt intermediates) can introduce substituents like methoxyethyl groups . Key steps include:
- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups during alkylation .
- Characterization : Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, H-NMR can confirm the methoxyethyl group (δ ~3.4–3.6 ppm for OCHCH) .
- Crystallography : Single-crystal X-ray diffraction using SHELX software ensures structural accuracy .
Q. How can researchers address discrepancies in reported toxicity data for naphthalen-1-ol derivatives?
Conflicting toxicity results (e.g., acute vs. chronic effects) may arise from variations in exposure routes (oral, dermal) or model systems (cell lines vs. in vivo). To resolve contradictions:
- Standardize assays : Follow OECD guidelines for acute toxicity (e.g., LD determination) and aquatic hazard testing (e.g., OECD 203) .
- Control variables : Compare studies using identical concentrations (e.g., 0.1–100 µM) and exposure durations. Note that CLP classifications (e.g., H302 for oral toxicity) provide regulatory benchmarks .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, ECHA) to identify trends .
Advanced Research Questions
Q. How can the excited-state intramolecular proton transfer (ESIPT) properties of this compound be investigated for photophysical applications?
ESIPT studies require a combination of experimental and computational methods:
- Photophysical analysis : Measure fluorescence emission spectra with large Stokes shifts (~200 nm) to detect tautomerization (e.g., normal [N*] → tautomer [T*] states) .
- Solvent effects : Test in solvents of varying polarity (e.g., hexane vs. DMSO) to assess stabilization of tautomeric forms .
- Theoretical modeling : Use time-dependent density functional theory (TD-DFT) to simulate electronic transitions and proton transfer kinetics .
Q. What strategies optimize the antitumor activity of this compound derivatives while minimizing off-target effects?
Structure-activity relationship (SAR) studies are critical:
- Ring substitution : Introduce electron-withdrawing groups (e.g., halogens) at the 2-position to enhance cytotoxicity .
- Selectivity testing : Compare activity across cancer cell lines (e.g., MCF-7 for breast cancer) and normal cells (e.g., HEK293) using MTT assays .
- Metabolic stability : Assess hepatic clearance via microsomal incubation (e.g., human liver microsomes) to prioritize derivatives with longer half-lives .
Q. How can researchers resolve contradictions in the environmental persistence data of naphthalen-1-ol derivatives?
Conflicting persistence data may stem from differing biodegradation test conditions:
- OECD 301B assay : Measure biodegradation under aerobic conditions (28-day incubation) to classify compounds as readily/non-biodegradable .
- QSAR modeling : Predict bioaccumulation potential using log P values (e.g., Log P < 3 suggests low bioaccumulation) .
- Analytical validation : Use LC-MS/MS to quantify degradation products and confirm mineralization rates .
Methodological Challenges and Solutions
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
- HPLC-DAD/UV : Use C18 columns with gradient elution (water/acetonitrile) to separate impurities. Validate via spike-recovery tests (90–110% recovery) .
- GC-MS : Detect volatile byproducts (e.g., residual solvents) with electron ionization (EI) at 70 eV .
Q. How can tautomeric equilibria of this compound be controlled for crystallographic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
